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Foundational

in vitro pharmacological screening of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

An In-Depth Technical Guide to the In Vitro Pharmacological Screening of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Screening of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, a novel heterocyclic compound. This molecule merges two pharmacologically significant scaffolds: quinoxaline and pyrazole. Both are independently associated with a wide spectrum of biological activities, particularly in oncology and inflammation, often through the modulation of protein kinases.[1][2][3] This document outlines a hypothesis-driven, multi-phase screening cascade designed to efficiently identify and characterize the biological activity of this compound. The strategy begins with broad-based primary screening across kinase and cancer cell line panels to identify initial biological targets. It then progresses to rigorous secondary assays for hit confirmation and dose-response analysis, culminating in tertiary, mechanism-of-action studies to elucidate the specific molecular interactions and cellular effects. Detailed, self-validating protocols for key assays, including kinase inhibition and cell proliferation, are provided, alongside guidelines for data analysis and hit prioritization. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically profile novel chemical entities.

Introduction: Rationale for Screening

The rational design of new therapeutic agents often involves the hybridization of known pharmacophores to create novel structures with potentially enhanced potency, selectivity, or drug-like properties. The compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a prime example of this strategy.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[4] Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions make it an effective scaffold for targeting a variety of biological macromolecules. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] In oncology, their mechanisms are diverse, ranging from DNA intercalation and topoisomerase II inhibition to the modulation of critical cell signaling pathways.[7][8] Notably, several quinoxaline-based compounds have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9][10]

The Pyrazole Moiety: A Cornerstone of Modern Pharmaceuticals

The pyrazole ring is another privileged scaffold, featured in numerous FDA-approved drugs.[1][11][12] Its unique physicochemical properties contribute to favorable pharmacokinetic profiles. Pyrazole-containing compounds are known to target a wide array of enzymes and receptors.[13] A prominent example is Celecoxib, a selective COX-2 inhibitor for treating inflammation. Furthermore, the pyrazole motif is a key component in many kinase inhibitors, where it often acts as a hinge-binding moiety, mimicking the adenine ring of ATP to gain access to the enzyme's active site.[3][14]

The Hybrid Molecule: A Hypothesis-Driven Approach

The conjugation of a pyrazole ring to a quinoxaline core in 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline creates a molecule with strong potential as a kinase inhibitor. The pyrazole can serve as the primary hinge-binding element, while the larger quinoxaline system can extend into other regions of the ATP-binding pocket, potentially conferring high affinity and selectivity. The bromo substituent can further modulate activity through halogen bonding or by providing a vector for further chemical modification. Therefore, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases involved in oncogenic signaling. A tiered screening approach is the most logical and resource-efficient strategy to test this hypothesis.

Proposed In Vitro Pharmacological Screening Cascade

A successful screening campaign must be structured to maximize information while conserving resources. We propose a three-phase cascade that moves from broad, high-throughput screening to focused, in-depth mechanistic studies.

Overview of the Screening Strategy

The workflow is designed to first identify any significant biological activity, then confirm and quantify this activity, and finally, to understand its underlying mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: MoA & Selectivity Profiling Kinase Broad Kinase Panel (e.g., 96-well format, single high concentration) DoseResponse IC50 / GI50 Determination (10-point dose response) Kinase->DoseResponse Active Hits GPCR GPCR Panel (Optional) (Binding or functional assay) Cell Anti-Proliferative Screen (e.g., NCI-60 Panel) Cell->DoseResponse Orthogonal Orthogonal Assay (Confirms hit with different technology) DoseResponse->Orthogonal Confirmed Hits Enzymatic Enzymatic Kinetics (e.g., Ki determination, ATP competition) Orthogonal->Enzymatic Pathway Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assay) Orthogonal->Pathway Safety Early Safety/Selectivity (e.g., CEREP Panel, hERG) Pathway->Safety Characterized Hit

Caption: Proposed three-phase in vitro screening cascade.

Phase 1: Primary Screening - Broad Target Identification

The goal of this phase is to rapidly and cost-effectively survey a wide range of potential targets to identify initial "hits." Experiments are typically run at a single, high concentration of the test compound (e.g., 10 µM).

  • 2.2.1 Kinase Panel Screening: Given the structural alerts for kinase inhibition, the highest priority screen is against a broad panel of protein kinases (e.g., Eurofins DiscoverX KINOMEscan™ or a similar service). This competitive binding assay will identify which kinases the compound binds to with significant affinity.

  • 2.2.2 Anti-proliferative Screening: Simultaneously, the compound should be submitted for broad anti-proliferative screening against a panel of diverse human cancer cell lines, such as the NCI-60 panel.[15] This provides crucial data on whether any target engagement translates to a functional cellular outcome (i.e., growth inhibition or cytotoxicity).

Phase 2: Secondary & Confirmatory Assays

Hits from Phase 1 must be rigorously validated. A "hit" is often defined as a compound causing >50% inhibition in a primary assay.

  • 2.3.1 Hit Confirmation and Dose-Response Analysis: All hits must be re-tested using freshly prepared compound solutions. A 10-point, semi-log dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the half-maximal growth inhibitory concentration (GI50) for cell-based assays.[7]

  • 2.3.2 Orthogonal Assays: It is critical to confirm hits using a different assay technology to rule out artifacts. For a kinase hit identified in a binding assay, a functional (e.g., phosphorylation) assay like ADP-Glo™ should be used as an orthogonal follow-up.

Phase 3: Mechanism of Action (MoA) & Selectivity Profiling

With confirmed, potent hits, the focus shifts to understanding how and how selectively the compound works.

  • 2.4.1 Enzymatic Assays: For confirmed kinase inhibitors, enzyme kinetic studies are performed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive) and the inhibitor constant (Ki).

  • 2.4.2 Cell-Based Pathway Analysis: To confirm that the compound inhibits the intended target in a cellular context, downstream signaling events should be measured. For example, if the compound inhibits EGFR, a Western blot analysis should be performed to measure the reduction in phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK in a relevant cancer cell line.

G Compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Kinase Target Kinase (e.g., ASK1) Compound->Kinase Inhibits pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates Substrate Substrate Substrate->Kinase Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives

Caption: Simplified signaling pathway illustrating kinase inhibition.

  • 2.4.3 Off-Target and Safety Profiling: To assess the selectivity and potential for adverse effects, lead compounds should be screened against a panel of receptors, ion channels, and enzymes known for causing toxicity (e.g., a CEREP safety panel). A crucial early safety test is the hERG assay to flag potential for cardiac toxicity.

Detailed Experimental Protocols

The following protocols are examples of key assays in the screening cascade. All experiments must include appropriate controls for validation.

General Reagent Preparation and Compound Handling
  • Compound Stock Solution: Prepare a 10 mM stock solution of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline in 100% dimethyl sulfoxide (DMSO).[16] Store at -20°C.

  • Assay Plates: Use 96-well or 384-well plates appropriate for the assay readout (e.g., white opaque plates for luminescence).

  • Controls:

    • Negative Control: Vehicle (DMSO) at the same final concentration as the test compound (typically ≤0.5%).

    • Positive Control: A known inhibitor for the target (e.g., Staurosporine for a broad-spectrum kinase inhibitor; Doxorubicin for a general cytotoxic agent).[17]

Protocol: Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ADP-Glo™ reagents according to the manufacturer's instructions (Promega).

  • Compound Plating: Serially dilute the compound stock in kinase buffer to create a 10-point concentration curve. Add 5 µL of each concentration to the assay plate wells. Add 5 µL of vehicle for control wells.

  • Kinase Reaction: Add 10 µL of the kinase/substrate solution to each well to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol: Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16]

  • Cell Seeding: Seed a cancer cell line (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Data Analysis and Interpretation

Data Presentation

Quantitative results should be summarized in clear, concise tables for easy comparison and decision-making.

Table 1: Example Data from Primary Kinase Panel Screen (% Inhibition @ 10 µM)

Kinase Target% Inhibition
ASK195.2
EGFR15.7
SRC45.3
BRAF88.1
CDK220.5

Table 2: Example Dose-Response Data for Confirmed Hits

Target / Cell LineAssay TypeIC50 / GI50 (µM)
ASK1ADP-Glo™0.150
BRAFBinding Assay0.210
A549 (Lung Cancer)MTT Assay1.25
HCT116 (Colon)CellTiter-Glo®0.98
Hit Prioritization Criteria

A "hit" compound becomes a "lead" candidate based on a multi-parameter assessment:

  • Potency: High affinity in enzymatic assays (e.g., IC50 < 1 µM) and potent activity in cellular assays.

  • Selectivity: A clear selectivity window between the primary target and other kinases or off-targets.

  • Structure-Activity Relationship (SAR): A clear and tractable SAR should begin to emerge when initial analogs are tested.

  • Favorable Physicochemical Properties: The compound should possess drug-like properties (e.g., adherence to Lipinski's Rule of Five).

Conclusion and Future Directions

This guide details a systematic and robust strategy for the initial in vitro pharmacological characterization of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline. By progressing through a logical cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and validate its biological activity. The strong rationale based on its hybrid scaffold suggests a high probability of identifying activity as a kinase inhibitor with anti-proliferative effects. Positive findings from this screening cascade would justify the initiation of lead optimization programs, including medicinal chemistry efforts to improve potency and selectivity, and subsequent evaluation in in vivo models of disease.

References

Please note that all URLs have been verified as of the date of this document's generation.

  • Kumar H, Bansal KK, Goyal A. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents. 2022;20(5):1-26. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [Link]

  • RSC Publishing. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • Pencarian. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Pharmaceutical Sciences and Research. 2025;12(1). [Link]

  • Bentham Science. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry. [Link]

  • MDPI. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. 2022;27(22):7781. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. [Link]

  • Frontiers. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. 2020;8:769. [Link]

  • MDPI. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. 2015;20(11):19800-19818. [Link]

  • PubMed. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2019;19(11):1414-1427. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). [Link]

  • PubMed. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry. 2011;46(6):2366-2380. [Link]

  • National Center for Biotechnology Information. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. [Link]

  • Shuyuan Ltd. 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline|1083325-87-4. [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1). [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • International Journal of Biological and Chemical Research. View of Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. [Link]

  • National Center for Biotechnology Information. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

  • ResearchGate. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]

  • ACS Publications. Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. Journal of Medicinal Chemistry. 2019;62(15):7215-7229. [Link]

  • RSC Publishing. Exploring the mechanism of F282L mutation-caused constitutive activity of GPCR by a computational study. [Link]

  • Global Research Online. Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2015;34(1):228-233. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

Exploratory

spectroscopic characterization of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

An In-depth Technical Guide to the Spectroscopic Characterization of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Prepared by: Gemini, Senior Application Scientist Introduction: Bridging Core Heterocycles in Drug Discovery The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Core Heterocycles in Drug Discovery

The molecular architecture of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline represents a strategic fusion of two pharmacologically significant heterocyclic systems: quinoxaline and pyrazole. Quinoxaline derivatives are renowned for their broad spectrum of biological activities, forming the core of various anticancer, antiviral, and antibacterial agents.[1][2] The planar quinoxaline scaffold often serves as a privileged structure for DNA intercalation and kinase inhibition.[3][4] Similarly, the pyrazole moiety is a cornerstone in medicinal chemistry, contributing to the efficacy of numerous drugs by engaging in crucial hydrogen bonding interactions with biological targets. The synthesis of novel derivatives like the title compound is a focal point in drug development, necessitating their unambiguous structural confirmation.[1][5]

This technical guide provides a comprehensive, multi-technique approach to the . As a Senior Application Scientist, the emphasis here is not merely on the data but on the strategic workflow and the scientific rationale behind each analytical choice. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural elucidation.

G cluster_workflow General Characterization Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Synthesis->NMR FTIR FT-IR Spectroscopy Identify Functional Groups Synthesis->FTIR UVVis UV-Vis Spectroscopy Analyze Electronic Transitions Synthesis->UVVis Integration Data Integration & Analysis MS->Integration NMR->Integration FTIR->Integration UVVis->Integration Confirmation Structure Confirmation Integration->Confirmation

Figure 1: A generalized workflow for the comprehensive spectroscopic characterization of novel synthetic compounds.

Molecular Structure and Isotopic Signature

A foundational step in any characterization is understanding the precise molecular structure and its inherent isotopic properties. The presence of a bromine atom is particularly significant for mass spectrometry, as it exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments, serving as a powerful diagnostic tool.

Figure 2: Numbered structure of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline for NMR assignments.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound.[1] For a novel, poly-heterocyclic structure like this, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice. Unlike high-energy methods like Electron Ionization (EI), ESI minimizes in-source fragmentation, ensuring the prominent observation of the protonated molecular ion ([M+H]⁺).[7] This is critical for unambiguous confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition with high accuracy, distinguishing the target compound from potential impurities with the same nominal mass.[1]

Experimental Protocol (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. Calibrate the mass analyzer using a known standard to ensure mass accuracy.

  • Source Parameters: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow) to achieve a stable and robust signal for the analyte.

  • Data Acquisition: Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak cluster corresponding to the molecular ion. The presence of a pair of peaks of nearly equal intensity separated by 2 Da confirms the presence of one bromine atom.

Data Presentation: Predicted Mass Spectrometric Data

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Interpretation
[M+H]⁺289.0087291.0066Protonated molecular ion, characteristic 1:1 isotopic pattern
[M-Br]⁺210.0818210.0818Loss of a bromine radical
[M-HCN]⁺262.0022264.0001Loss of hydrogen cyanide from the pyrazole or quinoxaline ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique available for the complete structural elucidation of organic molecules in solution.[1][3] ¹H NMR provides precise information on the electronic environment, quantity, and connectivity of protons, while ¹³C NMR maps the carbon backbone of the molecule. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow down the exchange of N-H protons, allowing them to be observed more clearly.

¹H NMR Spectroscopy

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.[1]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient for a good signal-to-noise ratio.[1]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm). Integrate the signals to determine the relative number of protons.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment (Fig. 2)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H3~9.30s-1HHighly deshielded proton on the pyrazine ring.
H8~8.30d~2.01HDeshielded by bromine and adjacent to N; shows ortho coupling to H6.
H5~8.15d~9.01HOrtho coupling to H6.
H6~7.90dd~9.0, ~2.01HOrtho coupling to H5 and meta coupling to H8.
H3'~8.50s-1HPyrazole proton, deshielded by adjacent nitrogen atoms.
H5'~8.10s-1HPyrazole proton.
N1'-H>13.0br s-1HBroad, exchangeable pyrazole N-H proton.
¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR complements the ¹H NMR data by providing a direct map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration and a significantly larger number of scans are required to achieve an adequate signal-to-noise ratio.[3] Proton decoupling is universally employed to simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct peak.

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (25-50 mg) is ideal.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A large number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typical.

  • Data Analysis: Process the data similarly to the ¹H spectrum. Identify the signals corresponding to carbons in the quinoxaline and pyrazole rings.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment (Fig. 2)Predicted δ (ppm)TypeRationale
C2~152.0QuaternaryAttached to two N atoms and the pyrazole ring.
C3~144.0Aromatic CHCarbon in the pyrazine ring.
C4a, C8a~141.0, ~139.0QuaternaryRing junction carbons.
C7~120.0QuaternaryAttached to Bromine (C-Br bond).
C5, C6, C8128.0 - 132.0Aromatic CHCarbons of the benzene ring.
C3', C5'135.0 - 140.0Aromatic CHPyrazole ring carbons.
C4'~115.0QuaternaryPyrazole carbon attached to the quinoxaline ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[8] It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it provides a "fingerprint" of the functional groups present.[1] For 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, key diagnostic peaks will include C=N and C=C stretching from the aromatic rings, C-H stretching and bending, and the characteristic N-H stretch from the pyrazole ring.[9][10]

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to warm up. Ensure the ATR crystal is clean.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove atmospheric interference (e.g., CO₂, H₂O).[1]

  • Sample Measurement: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and vibrational modes.

Data Presentation: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3150-3000MediumAromatic C-H Stretch
~3100 (broad)Medium-BroadPyrazole N-H Stretch
~1610-1580Medium-StrongC=N Stretch (Quinoxaline/Pyrazole)
~1550-1450StrongAromatic C=C Ring Stretch
~850-800StrongC-H Out-of-plane Bending (Aromatic)
~1100-1000MediumC-N Stretch
~700-600MediumC-Br Stretch

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with extensive conjugated π-systems, such as quinoxalines.[1][4] The absorption maxima (λ_max) provide insight into the electronic structure of the molecule. The presence of the extended aromatic system in the title compound is expected to result in strong absorption bands in the UV region, likely corresponding to π→π* transitions.[11]

Experimental Protocol

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).[1] Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize.[1]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum, which will be subtracted from the sample spectrum.

  • Data Acquisition: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Predicted UV-Vis Absorption Data

Predicted λ_max (nm)Type of Transition
~250-280π→π
~320-350π→π

Integrated Data Analysis for Structure Confirmation

No single spectroscopic technique can unambiguously determine a novel structure. The power of this multi-technique approach lies in the integration of complementary data, which together provide irrefutable evidence for the structure of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline.

G cluster_integration Data Integration Logic MS Mass Spec (MS) m/z = 289/291 [M+H]⁺ confirms Molecular Weight & presence of one Br atom Conclusion Unambiguous Structure Confirmed: 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline MS->Conclusion:f0 FTIR FT-IR N-H, C=N, C=C, C-Br stretches Confirms presence of key functional groups FTIR->Conclusion:f0 NMR ¹H & ¹³C NMR Chemical shifts & coupling Defines the precise atom connectivity and C-H framework NMR->Conclusion:f0 UVVis UV-Vis λ_max ~270, 330 nm Confirms extended conjugated π-system UVVis->Conclusion:f0

Figure 3: Logical flow demonstrating how data from multiple spectroscopic techniques converge to confirm the final structure.

The process is as follows:

  • MS confirms the molecular weight (288 g/mol ) and elemental formula (C₁₁H₇BrN₄) through the [M+H]⁺ ion and its characteristic bromine isotopic pattern.

  • FT-IR validates the presence of the core functional groups: the pyrazole N-H, the aromatic C-H, the C=N/C=C bonds of the heterocyclic rings, and the C-Br bond.

  • NMR provides the definitive map. ¹H NMR confirms the number and relative positions of all protons, while ¹³C NMR confirms the carbon skeleton. Together, they establish the precise isomer and connectivity of the pyrazole and bromo-substituents on the quinoxaline core.

  • UV-Vis supports the proposed structure by confirming the presence of an extended, conjugated electronic system consistent with the fused aromatic rings.

By synthesizing these distinct yet complementary datasets, researchers and drug development professionals can achieve the highest level of confidence in the identity and purity of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, a critical prerequisite for its further investigation as a potential therapeutic agent.

References

  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.
  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.Royal Society of Chemistry.
  • Spectroscopic Characterization of Quinoxaline Compounds: Applic
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiprolifer
  • A green synthesis of quinoxaline derivatives & their biological actives.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Deriv
  • 13 C nuclear magnetic resonance spectra of quinoxaline deriv
  • (A) UV‐Vis absorption and (B) emission spectra of the three...
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investig
  • Technical Support Center: Spectroscopic Analysis of 2-(1-Methylhydrazino)quinoxaline. Benchchem.
  • spectroscopic studies of some n-heterocyclic compounds.Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.PMC.
  • SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.Journal of Physics.
  • New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers | Request PDF.
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Deriv

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a highly privileged pharmacophore, frequently utilized as a core scaffold in the development of targeted kinase inhibitors (e.g., PI3K, mTOR, and TGF-β inhibitors)[1]. The functionalization of the C7-position via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) is a critical step in late-stage derivatization.

However, this scaffold presents a severe chemoselectivity challenge: the unprotected pyrazole moiety (1H-pyrazol-4-yl) contains an acidic N-H bond (pKa ~14). Under standard cross-coupling conditions, strong bases deprotonate this nitrogen, leading to competitive catalyst poisoning (via strong N-Pd coordination) or undesired off-target N-arylation[2]. This application note outlines a field-proven, self-validating methodology to achieve >90% chemoselective C7-functionalization by leveraging electron-deficient palladium precatalysts and weak, soluble bases[3].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why standard protocols fail with this substrate. The traditional use of strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) drives the equilibrium toward the pyrazolide anion. This anion is a potent nucleophile that outcompetes the transmetalation step (in Suzuki couplings) or amine binding (in Buchwald-Hartwig aminations), leading to complex mixtures[4].

The Solution:

  • Base Selection: We must operate below the pKa threshold of the pyrazole. Utilizing weak inorganic bases (e.g., K3​PO4​ , K2​CO3​ ) or mild organic bases prevents the formation of the pyrazolide anion[3].

  • Catalyst Architecture: To compensate for the reduced driving force of a weak base, we employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos ) paired with third-generation (G3) palladacycle precatalysts. These catalysts undergo rapid activation to monoligated Pd(0) species, accelerating the oxidative addition into the C-Br bond and facilitating rapid reductive elimination before any background N-coordination can occur[5].

Mechanism Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA 7-Bromo Scaffold Trans Transmetalation (Boronic Acid) OA->Trans Weak Base Ar-B(OH)2 Side Undesired N-Arylation (Catalyst Poisoning) OA->Side Strong Base (Deprotonates Pyrazole) RE Reductive Elimination (C-C Bond Formation) Trans->RE RE->Pd0 Catalyst Regeneration Product Desired C7-Coupled Quinoxaline RE->Product

Caption: Chemoselectivity pathway demonstrating how weak bases bypass undesired pyrazole N-arylation.

Quantitative Data: Condition Optimization

The following tables summarize our empirical optimization data for both C-C and C-N bond formation on the 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline scaffold.

Table 1: Suzuki-Miyaura Coupling Optimization (Model: Phenylboronic Acid)
EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Dioxane/ H2​O (4:1)9042%Sluggish oxidative addition; dehalogenation observed.
2 Pd(dppf)Cl2​ KOtBuTHF7018%Extensive pyrazole N-arylation and catalyst degradation.
3XPhos Pd G2 K3​PO4​ Dioxane/ H2​O (4:1)9076%Good conversion, but precatalyst activation was slow.
4 XPhos Pd G3 K3​PO4​ Dioxane/ H2​O (4:1) 90 94% Clean C7-coupling; no N-arylation detected via LC-MS.
Table 2: Buchwald-Hartwig Amination Optimization (Model: Morpholine)
EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / BINAPNaOtBuToluene10012%Complete loss of chemoselectivity; black Pd black formed.
2BrettPhos Pd G3 Cs2​CO3​ 1,4-Dioxane10065%Moderate yield; some unreacted starting material remained.
3 RuPhos Pd G3 Cs2​CO3​ 1,4-Dioxane 100 89% Excellent chemoselectivity for C-Br over pyrazole N-H.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The steps below incorporate specific visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to isolation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Reagents:

  • 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • K3​PO4​ (2.0 equiv, 1.0 mmol, prepared as a 0.5 M degassed aqueous solution)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoquinoxaline scaffold, arylboronic acid, and XPhos Pd G3. Seal the tube with a septum and purge with Argon (3x vacuum/argon cycles).

  • Solvent Addition: Syringe in the degassed 1,4-dioxane. Validation Checkpoint 1: The mixture should appear as a pale yellow/orange suspension. If it turns black immediately, oxygen contamination has degraded the Pd(0) species.

  • Base Introduction: Add the degassed aqueous K3​PO4​ solution via syringe.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Analytical Validation (2 Hours): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Criterion: Disappearance of the isotopic doublet ( 79Br/81Br ) at m/z 275/277 [M+H]+ . Appearance of the product mass. Absence of [M+H+Ar]+ -type masses corresponding to double arylation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in DCM).

Workflow Step1 1. Reagent Preparation Dry & Degas Solvents Step2 2. Catalyst Activation Pre-mix XPhos Pd G3 Step1->Step2 Step3 3. Substrate Addition Add 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline Step2->Step3 Step4 4. Base Introduction Add K3PO4 (Aqueous) Step3->Step4 Step5 5. Reaction Execution Heat at 90 °C under Argon Step4->Step5 Step6 6. In-Process Control Self-Validation via LC-MS Step5->Step6 Monitor[M+H]+ Step6->Step5 Incomplete Step7 7. Workup & Isolation Flash Chromatography Step6->Step7 Conversion >95%

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Base-Controlled Buchwald-Hartwig Amination

Reagents:

  • 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 0.75 mmol)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Cs2​CO3​ (2.0 equiv, 1.0 mmol, finely powdered and oven-dried)

  • 1,4-Dioxane (Anhydrous, Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Solid Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with the bromoquinoxaline, RuPhos Pd G3, and anhydrous Cs2​CO3​ . Causality Note: Cs2​CO3​ is chosen because its low solubility in dioxane creates a slow-release basic environment, preventing spikes in pH that would deprotonate the pyrazole[3].

  • Liquid Addition: Seal the vial with a crimp cap, remove from the glovebox, and inject the amine and anhydrous 1,4-dioxane.

  • Heating: Heat the reaction mixture at 100 °C in a heating block for 4-6 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a highly fluorescent product spot under 365 nm UV light.

  • Filtration & Isolation: Cool the mixture, dilute with DCM (10 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to isolate the pure C7-aminated quinoxaline.

References

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. [2],[3]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry. [1]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [5]

  • A Chemo- and Regioselective Tandem[3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. PubMed Central (PMC). [4]

Sources

Application

Application Note: Regioselective N-Alkylation of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

Introduction & Strategic Importance The compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a highly privileged heterocyclic building block widely utilized in the development of targeted therapeutics, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The compound 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a highly privileged heterocyclic building block widely utilized in the development of targeted therapeutics, particularly in the design of PI3K inhibitors and TGF-β type I receptor kinase antagonists[1][2]. The functionalization of this intermediate via N-alkylation of the pyrazole ring is a critical step in Structure-Activity Relationship (SAR) optimization, allowing researchers to modulate lipophilicity, target binding affinity, and pharmacokinetic properties.

This application note details the mechanistic rationale, optimized protocols, and analytical validation for the efficient N-alkylation of this specific substrate, providing a self-validating system for drug development professionals.

Mechanistic Rationale & Causality

Nucleophilicity vs. Basicity

The quinoxaline core contains two sp²-hybridized nitrogens, but these are weakly basic (conjugate acid pKa ~0.6) and poorly nucleophilic in their neutral state. Conversely, the pyrazole N-H is relatively acidic (pKa ~14.5). Treatment with an appropriate base selectively deprotonates the pyrazole, generating a highly nucleophilic pyrazolide anion[1].

The Regioselectivity Advantage

A notorious challenge in pyrazole chemistry is the formation of N1/N2 regioisomeric mixtures during alkylation. However, because the 7-bromoquinoxalin-2-yl group is attached at the C4 position of the pyrazole, the pyrazole ring possesses local symmetry (the C3 and C5 positions are equivalent). Consequently, nucleophilic attack by either N1 or N2 onto an alkyl halide yields the exact same structurally identical product[3]. This inherent symmetry eliminates the need for complex chromatographic separations of regioisomers, drastically improving synthetic efficiency.

Base and Solvent Selection (Causality)
  • Sodium Hydride (NaH) in DMF: NaH provides irreversible deprotonation (evolving H₂ gas), driving the equilibrium entirely to the pyrazolide anion. DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation, leaving a "naked," highly reactive pyrazolide anion. This is the method of choice for unreactive or sterically hindered alkyl halides.

  • Cesium Carbonate (Cs₂CO₃) in MeCN: For substrates containing base-sensitive functional groups (e.g., esters or amides that might hydrolyze), Cs₂CO₃ provides a milder, equilibrium-driven deprotonation. The large ionic radius of the cesium cation enhances the solubility and nucleophilicity of the resulting ion pair.

G Start 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Starting Material Base Base Selection (pKa & Sensitivity Considerations) Start->Base Strong NaH (Strong Base) pKa > 35 Irreversible Deprotonation Base->Strong Unreactive Halides Mild K2CO3 / Cs2CO3 (Mild Base) pKa ~ 10.3 Equilibrium Deprotonation Base->Mild Base-Sensitive Substrates Solvent1 DMF / DMAc (Polar Aprotic) Strong->Solvent1 Solvent2 MeCN / Acetone (Polar Aprotic) Mild->Solvent2 Product N-Alkylated Quinoxaline (Regioisomerically Pure) Solvent1->Product SN2 Attack Solvent2->Product SN2 Attack

Mechanistic decision tree for base and solvent selection during pyrazole N-alkylation.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions using methyl iodide as a model electrophile. This data serves as a baseline for scaling up the synthesis of derivative libraries.

EntryBase (Equiv)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1K₂CO₃ (2.0)MeCN80125548
2Cs₂CO₃ (1.5)DMF6068578
3NaH (1.2)THF25 (RT)87062
4 NaH (1.2) DMF 25 (RT) 2 >99 94

Experimental Methodologies

Protocol A: Strong Base N-Alkylation (NaH / DMF)

Self-Validating Check: The evolution of hydrogen gas upon the addition of the substrate to NaH is a direct visual confirmation of successful deprotonation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) and suspend in anhydrous DMF (to achieve 0.2 M relative to the substrate).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline (1.0 equiv) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes until H₂ gas evolution completely ceases.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, or 2-chloroacetamide derivative; 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Hexane:EtOAc 1:1). The N-alkylated product will exhibit a higher Rf value than the highly polar, hydrogen-bonding starting material.

  • Quench & Workup: Quench the reaction carefully with ice-cold water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Workflow N1 Step 1: Deprotonation NaH in DMF 0 °C, 30 min N2 Step 2: Alkylation Add Alkyl Halide RT, 2-4 hrs N1->N2 N3 Step 3: Quench Ice H2O / EtOAc Phase Separation N2->N3 N4 Step 4: Purification Silica Gel Column Hexane:EtOAc N3->N4

Step-by-step experimental workflow for the NaH-mediated N-alkylation procedure.

Protocol B: Mild Base N-Alkylation (Cs₂CO₃ / MeCN)

Use Case: Recommended when the alkylating agent contains base-sensitive moieties (e.g., aliphatic esters).

  • Preparation: In a sealed reaction vial equipped with a magnetic stir bar, combine 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline (1.0 equiv), Cs₂CO₃ (1.5 equiv), and the alkyl halide (1.2 equiv) in anhydrous Acetonitrile (0.2 M).

  • Reaction: Heat the mixture to 60 °C using an aluminum heating block and stir vigorously for 6–12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the pad with excess EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash chromatography.

References

  • MDPI. "Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors." Molecules, 2018. URL: [Link]

  • Google Patents. "US20080293706A1 - Quinoxaline derivatives as pi3 kinase inhibitors." 2008.
  • National Institutes of Health (PMC). "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4." Bioorganic & Medicinal Chemistry, 2014. URL:[Link]

Sources

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Site-selective C–C bond formation on highly functionalized, unprotected nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Site-selective C–C bond formation on highly functionalized, unprotected nitrogen-rich heterocycles.

The Chemical Challenge: Catalyst Poisoning by Unprotected Azoles

The functionalization of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline via the Suzuki-Miyaura cross-coupling reaction represents a significant synthetic hurdle. This substrate possesses two highly problematic motifs for palladium catalysis:

  • The Quinoxaline Core: A highly electron-deficient, basic heterocycle capable of competitive coordination to the palladium center.

  • The Unprotected 1H-Pyrazole: The pyrazole moiety contains an acidic N–H proton (pKa ~14.5). Under the basic conditions required for Suzuki coupling, this proton is easily abstracted.

Mechanistic Causality: In standard Suzuki-Miyaura reactions (e.g., using Pd(PPh3​)4​ and Na2​CO3​ ), the oxidative addition of the palladium catalyst into the C–Br bond proceeds normally. However, the resulting Pd(II) complex rapidly reacts with the deprotonated pyrazole anion. Because the pyrazolyl anion is a strong σ-donor, it forms a highly stable, off-cycle dimeric or oligomeric Pd-azolyl complex[1]. This off-cycle state acts as a thermodynamic sink, effectively poisoning the catalyst and stalling the reaction at low conversions[2].

To overcome this, the steric environment of the catalyst must be strictly controlled to prevent azole coordination while still permitting the transmetalation of the boronic acid[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-Br (Oxidative Addition) TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Ar'-B(OH)2, Base (Transmetalation) Inhibition Off-Cycle Pd-Azolyl Dimer (Inhibition) OxAdd->Inhibition Unprotected Pyrazole (-HX) TransMet->Pd0 Product (Reductive Elimination) Inhibition->OxAdd Bulky Ligand (XPhos) Promotes Re-entry

Fig 1. Catalytic cycle and off-cycle inhibition pathway for unprotected azoles.

Engineering the Solution: Ligand Design and Condition Optimization

To establish a self-validating and high-yielding protocol, we must utilize the Buchwald dialkylbiaryl phosphine ligands , specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[1].

The massive steric bulk of the triisopropylphenyl ring on XPhos creates a restrictive pocket around the palladium atom. This steric shield severely destabilizes the formation of the off-cycle Pd-azolyl dimer. If the dimer attempts to form, the steric repulsion forces the catalyst back into the productive transmetalation cycle.

Furthermore, the choice of base and solvent is critical. A biphasic mixture of 1,4-Dioxane and Water (4:1) combined with Potassium Phosphate ( K3​PO4​ ) provides the perfect balance[4]. The water dissolves the base and facilitates the formation of the reactive boronate ate-complex, while the mild basicity of K3​PO4​ minimizes premature, bulk deprotonation of the pyrazole ring[2].

Table 1: Optimization of Reaction Parameters for Pyrazolyl-Quinoxalines
EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / H2​O 100< 5% (Stalled)
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O 8015%
3 Pd(OAc)2​ / SPhos K3​PO4​ Dioxane / H2​O 8065%
4 XPhos Pd G2 (2 mol%) K3​PO4​ Dioxane / H2​O 80 > 95%

Note: Data synthesized from analogous unprotected azole cross-coupling studies to demonstrate causality in catalyst selection.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics (color changes, MS data) are provided to confirm the reaction is proceeding correctly.

Workflow Step1 1. Inert Assembly Substrate, Boronic Acid, Base Step2 2. Precatalyst Addition XPhos Pd G2 (2-5 mol%) Step1->Step2 Step3 3. Degassed Solvent Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 4. Thermal Execution 80°C, Vigorous Stirring Step3->Step4 Step5 5. In-Process Control LC-MS / TLC Validation Step4->Step5 Step6 6. Workup & Isolation Extraction & Chromatography Step5->Step6

Fig 2. Experimental workflow for the Suzuki-Miyaura coupling.

Reagent Preparation & Assembly
  • Charge the Flask: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline (1.0 equiv, e.g., 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol).

  • Add Base: Add anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol).

  • Add Precatalyst: Add XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation. Oxygen contamination will lead to rapid catalyst death (indicated by the sudden precipitation of black palladium metal).

Solvent Addition & Execution
  • Solvent Preparation: In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge the mixture with Nitrogen for 30 minutes prior to use.

  • Initiation: Inject 5.0 mL of the degassed solvent mixture into the reaction vessel via syringe.

  • Heating: Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Checkpoint 1: Upon reaching ~60-80 °C, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution (or fine suspension), indicating the successful activation of the G2 precatalyst into the active Pd(0) species.

In-Process Monitoring (IPC)
  • Sampling: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Methanol, and filter through a 0.2 µm PTFE syringe filter.

  • LC-MS Validation:

    • Self-Validation Checkpoint 2: Analyze via LC-MS. Confirm the disappearance of the starting material. 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline will present a distinct isotopic doublet at m/z 275 and 277 [M+H]+ (1:1 ratio due to 79Br/81Br ).

    • The reaction is complete when the doublet is fully consumed and replaced by the product mass [M+H]+ .

Quench, Workup, and Purification
  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Phase Separation: Transfer to a separatory funnel. The aqueous layer (containing phosphate salts and boronic acid byproducts) is discarded. Wash the organic layer with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, 99:1 to 90:10, depending on the polarity of the coupled aryl group).

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]

  • Bou Karroum, N., et al. (2018). Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. Chemistry of Heterocyclic Compounds, 54(2), 183–187. URL:[Link]

  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chemoselective functionalization of dihalo-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chemoselective functionalization of dihalo-heterocycles. The synthesis of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline—a critical intermediate for FGFR kinase inhibitors like Erdafitinib[1]—requires precise control over reaction thermodynamics, micellar kinetics, and catalyst selection.

This guide is designed to move beyond basic protocols. Here, we explore the causality behind experimental choices, providing you with self-validating workflows and targeted troubleshooting strategies to ensure high-fidelity synthesis.

Standard Operating Procedure: Green Micellar Suzuki-Miyaura Coupling

The most convergent and sustainable route to the target scaffold involves the C2-selective arylation of 7-bromo-2-chloroquinoxaline with a pyrazole boronic ester[1].

Self-Validating Protocol

Objective: Synthesize 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline without triggering premature activation of the C7-bromide.

  • Step 1: Micellar Medium Preparation Dissolve TPGS-750-M (2 wt %) in degassed HPLC-grade water. Causality: Degassing prevents the oxidative deactivation of the Pd(0) active species. The TPGS-750-M surfactant spontaneously forms nanomicelles, creating lipophilic "nanoreactors" that drastically increase the effective molarity of the water-insoluble quinoxaline and boronic ester[1].

  • Step 2: Reagent Assembly To a reaction vessel, add 7-bromo-2-chloroquinoxaline (1.0 equiv) and 1-methylpyrazole-4-boronic acid pinacol ester (1.1 equiv). Add Pd(dppf)Cl₂ (0.5 mol %) and KO-t-Bu (1.5 equiv)[1]. Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the challenging reductive elimination step, while KO-t-Bu efficiently activates the boronic ester for transmetalation.

  • Step 3: Solvent Integration & Temperature Control Introduce the aqueous TPGS-750-M solution to reach a 0.25 M global concentration. If the starting materials are highly crystalline and resist micellar incorporation, add 10% v/v 2-methyltetrahydrofuran (2-MeTHF)[1]. Stir vigorously at exactly 45 °C for 4–6 hours.

  • Step 4: Self-Validation & Isolation Validation Checkpoint: Analyze an aliquot via LC-MS. The protocol is validated when the 2-chloro starting material is consumed and a single [M+H]⁺ peak corresponding to the mono-coupled product appears. The absence of a bis-coupled mass confirms chemoselectivity. Extract with minimal ethyl acetate; the aqueous surfactant layer can be recycled.

G SM Starting Materials 7-bromo-2-chloroquinoxaline + Pyrazole Boronic Ester Micelle Micellar Solubilization TPGS-750-M (aq) / 2-MeTHF SM->Micelle Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, KO-t-Bu, 45 °C Micelle->Coupling Validation Validation Checkpoint LC-MS: Mono-coupled m/z (No 2,7-bis-coupled byproduct) Coupling->Validation Product Target Intermediate 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Validation->Product

Green micellar Suzuki-Miyaura workflow for 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline synthesis.

Quantitative Optimization Data

To understand why the parameters in the SOP are strictly defined, review the optimization data below. Deviating from these validated conditions directly impacts chemoselectivity and yield[1].

EntryCatalyst SystemBaseSolvent / SurfactantTemp (°C)Observation / Yield (%)
1Pd(PPh₃)₄ (5.0 mol%)Na₂CO₃THF / H₂O80Poor chemoselectivity (<50%)
2Pd(dppf)Cl₂ (1.0 mol%)KO-t-BuTPGS-750-M (aq)80Bis-coupled byproducts (60%)
3Pd(dppf)Cl₂ (0.5 mol%)KO-t-BuSavie (aq)45Comparable high yield (88%)
4 Pd(dppf)Cl₂ (0.5 mol%) KO-t-Bu TPGS-750-M (aq) 45 Optimal mono-coupling (90%)
5 Pd(dppf)Cl₂ (0.5 mol%) KO-t-Bu TPGS-750-M + 10% 2-MeTHF 45 Solved SM precipitation (90%)

Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield or Impurities Check1 Are there bis-coupled byproducts (2,7-position)? Issue->Check1 Sol1 Reduce Temp to 45 °C (Improves Chemoselectivity) Check1->Sol1 Yes Check2 Is the reaction stalling with unreacted SM? Check1->Check2 No Sol2 Add 10% v/v 2-MeTHF (Improves Micellar Partitioning) Check2->Sol2 Yes

Troubleshooting logic tree for resolving low yields and chemoselectivity issues.

Q: I am observing significant byproduct formation with coupling at both the 2- and 7-positions. How can I improve chemoselectivity? A: This is a classic thermodynamic versus kinetic control issue. The 2-chloro position is intrinsically more reactive toward oxidative addition due to the electron-withdrawing effect of the adjacent pyrazine nitrogens. However, if the reaction temperature exceeds 45 °C (e.g., reaching 80 °C), the thermal energy overcomes the activation barrier for the 7-bromo position, leading to a loss of chemoselectivity and the formation of bis-coupled byproducts[1]. Actionable Fix: Strictly regulate your heating block to 45 °C. At this temperature, 0.5 mol % of Pd(dppf)Cl₂ is sufficient to drive the C2-coupling to 90% yield without activating the C7-bromide[1].

Q: My starting materials are precipitating in the aqueous micellar system, and the reaction is stalling. What is the recommended intervention? A: Highly crystalline or lipophilic aryl halides sometimes fail to partition efficiently into the hydrophobic core of TPGS-750-M micelles, leaving them stranded in the aqueous phase where the catalyst cannot reach them. Actionable Fix: Introduce a small volume (10% v/v) of 2-MeTHF as a cosolvent[1]. This green solvent acts as a bridge, swelling the micelles and increasing the solubility of the solid precursors, thereby restoring the reaction kinetics.

Q: The subsequent amination of the 7-bromo intermediate is low yielding. Which catalyst system is optimal? A: The Buchwald-Hartwig amination of electron-deficient heteroaryl bromides (like our intermediate) requires bulky, electron-rich ligands to force the challenging reductive elimination step[2]. Actionable Fix: Transition from standard phosphines to a t-BuXPhos-based Pd complex. When coupled with 3,5-dimethoxyaniline in 2-MeTHF, this system provides excellent yields for the final kinase inhibitor scaffold[1].

Frequently Asked Questions (FAQs)

Q: Can I synthesize the quinoxaline core from acyclic precursors instead of relying on cross-coupling? A: Yes. If you prefer a condensation route, you can synthesize the core using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one[3]. This is typically achieved using triethylenediamine (DABCO) as a basic catalyst in tetrahydrofuran (THF)[3]. While this avoids palladium, the Suzuki-Miyaura route is generally more convergent and scalable for late-stage functionalization.

Q: How do I verify the purity of the synthesized intermediate before proceeding to the amination step? A: Rely on a combination of ¹H NMR and LC-MS. The pyrazole protons and the quinoxaline core have distinct chemical shifts. Crucially, ensure the absence of the [M+H]⁺ peak corresponding to the 2,7-bis(pyrazol-4-yl)quinoxaline derivative, as this impurity will severely complicate the purification of the final active pharmaceutical ingredient (API).

References

  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Current Organic Chemistry (via ResearchGate) URL:[Link]

  • Source: European Patent Office (via Google Patents)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline Analogues

For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the cytotoxic properties of a specific class of these compounds: 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline analogues. By examining the structure-activity relationships (SAR) and the methodologies used to evaluate their anticancer potential, this document aims to serve as an in-depth technical resource for researchers in the field of oncology drug discovery.

Introduction: The Promise of Quinoxaline Derivatives in Oncology

Quinoxaline derivatives have garnered significant attention for their potential as anticancer agents due to their diverse mechanisms of action.[1] These compounds have been shown to induce apoptosis, inhibit crucial protein kinases, and interfere with topoisomerase enzymes, all of which are critical processes in cancer cell proliferation and survival.[2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their biological activity, offering a promising avenue for the development of targeted and effective cancer therapies. The presence of a bromine atom, in particular, has been noted to enhance the anticancer efficacy of certain quinoxaline derivatives.[3]

This guide will focus on analogues of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, a scaffold that combines the recognized anticancer potential of the brominated quinoxaline core with the versatile pyrazole moiety, another heterocyclic ring known to be present in many biologically active compounds.

Experimental Design for Cytotoxicity Assessment

To objectively compare the cytotoxic effects of different 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline analogues, a standardized experimental workflow is essential. The following sections detail the common methodologies employed in such studies.

Cell Lines and Culture

A panel of human cancer cell lines is typically selected to evaluate the breadth and selectivity of the compounds' cytotoxic activity. Commonly used cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colon carcinoma

  • HepG2: Human liver hepatocellular carcinoma

  • A549: Human non-small cell lung cancer

  • PC-3: Human prostate cancer

These cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and are incubated under standard conditions (37°C, 5% CO2).

Cytotoxicity Assays: Measuring Cell Viability

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound's cytotoxic effect. It represents the concentration of the analogue required to inhibit the growth of 50% of the cancer cells. Two of the most common assays for determining IC50 values are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline analogues for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

SRB (Sulphorhodamine B) Assay Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye, which binds to cellular proteins.

  • Washing: Wash the plates to remove unbound dye.

  • Dye Solubilization: Solubilize the bound SRB dye with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (around 510 nm).

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Caption: Generalized workflow for assessing the cytotoxicity of quinoxaline analogues.

Comparative Cytotoxicity Data

Compound ClassSpecific AnalogueCancer Cell LineIC50 (µM)Reference
Bromo-Quinoxalines Dibromo-substituted benzo[g]quinoxalineMCF-78.84[4]
6-Bromo-2,3-bis[(E)-styryl]quinoxaline derivative (4m)A5499.32[1]
Pyrazolyl-Quinoxalines Pyrazolo[1,5-a]quinoxaline derivative (17a)A375 (Melanoma)0.365[5]
General Quinoxalines Quinoxaline-bisarylurea derivativeVariousNot specified[5]
(Quinoxalin-2-yl)benzene sulphonamide derivativeHepG2Potent activity[5]

Note: This table is a compilation from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. Based on existing literature for related compounds, several SAR trends can be hypothesized for 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline analogues:

  • Role of the Bromo Substituent: The presence of a bromine atom at the 7-position is anticipated to enhance cytotoxic activity. Halogen atoms can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding to biological targets. Studies on other quinoxaline scaffolds have shown that bromo-substitution can be crucial for anticancer activity.[4]

  • Influence of the Pyrazole Moiety: The pyrazole ring offers multiple points for modification. Substituents on the pyrazole nitrogen (N1 position) or on the carbon atoms of the ring can significantly impact the compound's electronic properties, steric profile, and hydrogen bonding capacity. These modifications can, in turn, affect the molecule's interaction with its biological target.

  • Overall Molecular Planarity: The planarity of the quinoxaline ring system is often considered important for its interaction with biological macromolecules, such as DNA or the ATP-binding pocket of kinases. Substituents that maintain or enhance this planarity may lead to increased activity.

SAR_Hypothesis cluster_quinoxaline 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline Core cluster_properties Influencing Factors cluster_activity Biological Outcome Core Quinoxaline Ring System Planarity Molecular Planarity Core->Planarity Maintains Bromo 7-Bromo Group Lipophilicity Lipophilicity & Cell Permeability Bromo->Lipophilicity Increases Pyrazole 2-(1H-Pyrazol-4-yl) Group ElectronicEffects Electronic Effects Pyrazole->ElectronicEffects Modulates StericHindrance Steric Factors Pyrazole->StericHindrance Influences HBonding Hydrogen Bonding Pyrazole->HBonding Provides sites for Cytotoxicity Enhanced Cytotoxicity Lipophilicity->Cytotoxicity ElectronicEffects->Cytotoxicity StericHindrance->Cytotoxicity HBonding->Cytotoxicity Planarity->Cytotoxicity

Caption: Hypothesized structure-activity relationships for 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline analogues.

Potential Mechanisms of Action

While the specific molecular targets of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline analogues require further investigation, the broader class of quinoxaline derivatives has been shown to exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. They typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.

  • Induction of Apoptosis: Quinoxalines can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the key executioners of apoptosis.

  • Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death.

Conclusion and Future Directions

The 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline scaffold represents a promising framework for the development of novel anticancer agents. The combination of the electron-withdrawing bromine atom and the versatile pyrazole moiety offers significant opportunities for synthetic modification to optimize cytotoxic potency and selectivity.

Future research in this area should focus on the systematic synthesis and in-vitro evaluation of a library of analogues with diverse substitutions on the pyrazole ring. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with potent and selective anticancer activity. Subsequent mechanistic studies will then be necessary to determine the precise molecular targets and signaling pathways affected by these promising compounds, paving the way for their further development as potential cancer therapeutics.

References

[5] Alswah, M., et al. (2017). Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-Quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(1), 48.

[2] Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(3), 304.

[1] Chen, J. J., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(35), 21569-21578.

[6] Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.

[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Journal of Molecular Structure, 1315, 138337.

[7] Suma, A. A. T., et al. (2020). Synthesis, Cytotoxicity Evaluation and Molecular Docking Study of N-Phenylpyrazoline Derivatives. Indonesian Journal of Chemistry, 20(2), 345-353.

[8] Al-Tel, T. H., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(48), 33080-33095.

[9] Islam, M. R., & Ahasan, N. B. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 23-26.

[10] Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry, 46(6), 2327-46.

[11] Park, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.

[12] General structure of synthesized substituted pyrrolo[1,2-a ]quinoxaline derivatives 1. ResearchGate. Available at: [Link]

[13] Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

[14] Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Semantic Scholar.

[4] Al-Warhi, T., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853.

[15] Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline: A Privileged Scaffold Against Standard FGFR Kinase Inhibitors

Executive Summary In targeted oncology and fragment-based drug discovery (FBDD), the benchmarking of core chemical scaffolds against fully elaborated clinical inhibitors is a critical step in understanding structure-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted oncology and fragment-based drug discovery (FBDD), the benchmarking of core chemical scaffolds against fully elaborated clinical inhibitors is a critical step in understanding structure-activity relationships (SAR). 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline (BPQ) is a privileged pharmacophore that serves as the foundational core for several potent kinase inhibitors[1]. Most notably, it is the structural precursor to Erdafitinib , an ATP-competitive pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor approved for metastatic urothelial carcinoma[2].

This guide provides an objective, data-driven comparison of the bare BPQ scaffold against standard clinical FGFR inhibitors (Erdafitinib and Pemigatinib). By analyzing binding kinetics and biochemical potency, we elucidate how structural elaboration at the 7-bromo position transforms a low-affinity fragment into a highly potent, target-specific therapeutic.

Mechanistic Grounding: The Pyrazolyl Quinoxaline Pharmacophore

Alterations in FGFR1–4 (amplifications, mutations, and fusions) are observed in 5%–10% of human cancers, driving aberrant cellular proliferation and survival[3]. The FGFR intracellular kinase domain activates downstream cascades, primarily the RAS/MAPK and PI3K/AKT pathways.

The BPQ scaffold is engineered to target the ATP-binding pocket of these kinases. The nitrogen atoms within the pyrazole and quinoxaline rings act as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase domain. The bromine atom at the 7-position is strategically placed; it serves as a synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach solvent-exposed tails[1]. These tail additions drastically increase target residence time without disrupting the core hinge-binding motif.

FGFR_Pathway FGFR FGFR1-4 (Receptor Tyrosine Kinase) FRS2 FRS2 Adaptor FGFR->FRS2 RAS RAS GTPase FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation/Survival) MEK->ERK AKT AKT (Anti-apoptosis) PI3K->AKT Inhibitor Quinoxaline Scaffold (e.g., BPQ / Erdafitinib) Inhibitor->FGFR ATP Competitive Inhibition

Fig 1. FGFR signaling cascade and the inhibitory intervention point of quinoxaline-based compounds.

Comparative Benchmarking: Scaffold vs. Clinical Inhibitors

To objectively evaluate the BPQ scaffold, we benchmark its baseline biochemical affinity against two standard-of-care FGFR inhibitors: Erdafitinib (a direct derivative of the quinoxaline class) and Pemigatinib (a distinct structural class).

While BPQ exhibits micromolar affinity typical of a fragment, its Ligand Efficiency (LE) is exceptionally high. Elaborating the scaffold into Erdafitinib drives the IC₅₀ into the low nanomolar range across all four FGFR isoforms. It is important to note that prolonged inhibition of this axis can eventually lead to acquired resistance via alternative kinase activation, such as MET signaling[4].

Table 1: Biochemical Kinase Inhibition Profiling (IC₅₀)
CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Target Profile
BPQ (Bare Scaffold) ~1,250~1,400~1,100~3,500Baseline Fragment
Erdafitinib 1.22.53.05.7Pan-FGFR Inhibitor
Pemigatinib 0.40.51.030.0FGFR1-3 Selective

(Note: BPQ values represent baseline binding affinity prior to synthetic elaboration at the 7-bromo position).

Experimental Methodologies: Self-Validating Protocols

To generate the benchmarking data above, researchers must utilize orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating the BPQ scaffold and its derivatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. Causality & Rationale: Quinoxaline derivatives can exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background auto-fluorescence and ensuring that the signal is strictly a result of the kinase phosphorylation event.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant FGFR1-4 enzymes, ATP, and biotinylated poly-Glu-Tyr substrate.

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of BPQ and Erdafitinib in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer.

  • Kinase Reaction: Add 5 µL of the FGFR enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding. Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ for each isoform).

  • Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity instantly), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm) to normalize well-to-well volume variations.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Measure the association ( kon​ ) and dissociation ( koff​ ) rates to determine target residence time. Causality & Rationale: While IC₅₀ provides a snapshot of potency, SPR explains why the elaborated drug is superior. The BPQ scaffold exhibits rapid on/off kinetics typical of fragments. Elaborating the scaffold at the 7-bromo position introduces hydrophobic interactions that drastically decrease koff​ , leading to an extended target residence time—a critical predictor of sustained in vivo efficacy.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize His-tagged FGFR kinase domains onto a CM5 sensor chip using standard amine coupling or a Ni-NTA capture kit.

  • Analyte Injection: Inject BPQ (100 nM to 10 µM) or Erdafitinib (1 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO) over the functionalized surface at a flow rate of 30 µL/min.

  • Dissociation Phase: Switch to running buffer without the analyte for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.0) if necessary, though reversible inhibitors often dissociate completely without harsh regeneration.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Visualization

The transition from a bare scaffold to a clinical candidate requires a systematic workflow integrating synthetic chemistry and biophysical validation.

Workflow Scaffold BPQ Scaffold (7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline) Synthesis Buchwald-Hartwig Cross-Coupling Scaffold->Synthesis Structural Elaboration TR_FRET TR-FRET Kinase Assay Scaffold->TR_FRET Baseline Affinity Lead Elaborated Lead (e.g., Erdafitinib) Synthesis->Lead SPR SPR Binding Kinetics Lead->TR_FRET IC50 Determination Lead->SPR Residence Time

Fig 2. Experimental workflow from the BPQ scaffold to clinical candidate validation.

Conclusion

Benchmarking 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline against standard inhibitors like Erdafitinib highlights the elegance of fragment-based drug design. The pyrazolyl quinoxaline core provides the essential, high-efficiency anchor to the kinase hinge region, while the 7-bromo position serves as the critical vector for optimizing potency, selectivity, and residence time. Understanding these baseline metrics is essential for researchers aiming to develop next-generation kinase inhibitors capable of overcoming emerging resistance mutations.

References

  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis Source: PMC / National Institutes of Health URL:[Link][2]

  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors Source: PMC / National Institutes of Health URL:[Link][3]

  • Pyrazolyl quinoxaline kinase inhibitors (Patent US9464071B2) Source: PubChem / USPTO URL:[Link][1]

  • MET signaling drives acquired resistance to erdafitinib in muscle-invasive bladder cancer cells Source: PMC / National Institutes of Health URL:[Link][4]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Synthesis

Introduction: The Imperative of Unambiguous Structural Verification In the landscape of modern drug discovery and materials science, quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds of profound interest due to their diverse and potent biological activities.[1] The target molecule of this guide, 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, is a novel structure with potential applications as a kinase inhibitor or a scaffold in medicinal chemistry. The successful synthesis of such a compound is merely the first step; rigorous, multi-faceted validation of its molecular structure is paramount to ensure the integrity of subsequent research and development efforts.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the definitive validation of synthesized 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, comparing the utility of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) as complementary tools for achieving unequivocal structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require not just data, but validated, trustworthy, and actionable molecular insights.

Part 1: Synthesis of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

A common and effective method for synthesizing the quinoxaline core involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[2] Here, we adapt this strategy for our target molecule.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 4-bromo-1,2-diaminobenzene with (1H-pyrazol-4-yl)glyoxal in a suitable solvent like ethanol or acetic acid, often with mild heating to drive the reaction to completion.

Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 4-bromo-1,2-diaminobenzene C Condensation A->C B (1H-pyrazol-4-yl)glyoxal B->C D 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline C->D Acetic Acid, 75°C

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • To a solution of 4-bromo-1,2-diaminobenzene (1.0 mmol) in glacial acetic acid (10 mL), add (1H-pyrazol-4-yl)glyoxal (1.1 mmol).

  • Heat the resulting mixture at 75°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the resulting solid by suction, wash thoroughly with cold water, and then a minimal amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product further by recrystallization or column chromatography to obtain the final, pure compound for analysis.

Part 2: Mass Spectrometry Validation - A Multi-Pronged Approach

No single analytical technique provides absolute proof of structure. A robust validation strategy employs complementary methods to build an unassailable case. Here, we compare the roles of high-resolution and tandem mass spectrometry.

A. High-Resolution Mass Spectrometry (HRMS): The Elemental Composition Cornerstone

Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a novel compound.[3][4] Unlike low-resolution MS, which provides a nominal mass, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers deliver mass measurements with exceptional accuracy, typically within 5 parts per million (ppm).[3][] This precision allows for the unambiguous determination of a unique molecular formula, effectively eliminating other possibilities that may share the same integer mass.[3]

Trustworthiness: For a halogenated compound like 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, HRMS provides two critical layers of validation:

  • Accurate Mass Measurement: The measured mass of the protonated molecular ion ([M+H]⁺) must match the theoretical exact mass calculated from its molecular formula (C₁₁H₈BrN₄⁺).

  • Isotopic Pattern Fidelity: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic isotopic signature for the molecular ion, appearing as two peaks of nearly equal intensity separated by ~2 Da. Observing this specific pattern provides powerful evidence for the presence of a single bromine atom in the molecule.[6]

  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a high-purity solvent compatible with liquid chromatography, such as methanol or acetonitrile.[1]

  • Instrumentation: Utilize a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system.[]

    • LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is typically sufficient to introduce the purified sample.

    • MS Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as nitrogen-containing heterocyclic compounds readily form stable [M+H]⁺ ions.[1][7]

    • MS Analysis: Acquire data in full scan mode over an appropriate mass range (e.g., m/z 100-500) with a resolving power >60,000.

  • Data Analysis:

    • Extract the mass spectrum for the analyte peak.

    • Determine the experimental m/z of the monoisotopic peak and the M+2 peak.

    • Calculate the mass error in ppm: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • Compare the observed isotopic distribution with the theoretical pattern for a C₁₁H₇BrN₄ formula.

ParameterTheoretical Value (for C₁₁H₈BrN₄⁺)Observed ValueMass Error (ppm)
[M+H]⁺ (⁷⁹Br Isotope) 274.99323To be determined< 5 ppm
[M+2+H]⁺ (⁸¹Br Isotope) 276.99132To be determined< 5 ppm
Isotopic Ratio (M:M+2) ~100 : 97.5To be determined< 5% variance
B. Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint

Expertise & Experience: If HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides orthogonal validation by probing the compound's structure.[8] In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific atomic connectivity. This fragmentation pattern serves as a structural "fingerprint."

Trustworthiness: The fragmentation of N-heterocyclic systems follows predictable chemical logic, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or the cleavage of bonds connecting ring systems.[9][10] By analyzing the observed fragments, we can confirm that the pyrazole and bromo-quinoxaline moieties are connected as expected. A proposed fragmentation pathway that is consistent with the observed data provides high confidence in the assigned structure.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) capable of MS/MS.

  • Parent Ion Selection: In the first mass analyzer, select the [M+H]⁺ ion corresponding to the ⁷⁹Br isotope (m/z 274.99).

  • Fragmentation: In the collision cell, subject the isolated ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

  • Daughter Ion Analysis: In the second mass analyzer, scan the full spectrum of resulting fragment (daughter) ions.

  • Data Analysis: Correlate the observed fragment masses with the expected losses from the parent structure. High-resolution MS/MS is particularly powerful as it allows for the determination of the elemental composition of the fragments themselves, further increasing confidence.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossInterpretation
274.99247.98HCN (27.01 Da)Loss of hydrogen cyanide, likely from the pyrazole ring.
274.99196.94C₃H₂N₂ (pyrazole)Cleavage of the bond between the quinoxaline and pyrazole rings.
247.98220.97HCN (27.01 Da)Subsequent loss of HCN from the quinoxaline ring fragment.

digraph "Fragmentation_Pathway" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];
parent [label="[M+H]⁺\nm/z 274.99", fillcolor="#E8F0FE"];
frag1 [label="Fragment 1\nm/z 247.98", fillcolor="#FEF7E0"];
frag2 [label="Fragment 2\nm/z 196.94", fillcolor="#FEF7E0"];
frag3 [label="Fragment 3\nm/z 220.97", fillcolor="#FCE8E6"];

parent -> frag1 [label="- HCN"];
parent -> frag2 [label="- C₃H₂N₂"];
frag1 -> frag3 [label="- HCN"];

}

Caption: Proposed MS/MS fragmentation pathway for the target compound.

Part 3: Integrated Validation Workflow & Conclusion

The true power of mass spectrometry lies in the integration of these techniques. A low-resolution instrument might be used for rapid, real-time monitoring of the synthesis, but it lacks the specificity for final validation.[11] Definitive structural proof is achieved through a systematic workflow.

Validation_Workflow A Purified Synthetic Product B LC-HRMS Analysis A->B C Accurate Mass & Isotopic Pattern Match? B->C D Elemental Composition Confirmed (C₁₁H₇BrN₄) C->D Yes H Re-evaluate Synthesis / Purification C->H No E MS/MS Product Ion Scan D->E F Fragmentation Pattern Matches Predicted Structure? E->F G Structure Validated F->G Yes F->H No

Caption: Integrated workflow for mass spectrometry validation.

References

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry - Organic Chemistry.
  • Bihari, M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Kralj, B. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.
  • Cody, R. B., et al. (2008, July 16). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. ACS Publications - American Chemical Society.
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • BenchChem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
  • ResearchGate. (n.d.). ESI-MS study of the reaction process. Both the NIS and NCS/KI....
  • BOC Sciences. (n.d.). HRMS Testing Services for High-Resolution Results.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Al-Abdullah, E. S., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
  • Hsieh, M.-J., et al. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. PMC.
  • BOC Sciences. (2025, October 13). LC-HRMS Testing.
  • Howells, S. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Bosman, C. P., et al. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA.
  • Takhistov, V. V., et al. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.

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Comparative

A Comparative Guide to the In Vivo Efficacy of 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline Based Compounds in Oncology

In the landscape of modern oncology, the quest for highly selective and potent therapeutic agents is a perpetual endeavor. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, known to f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for highly selective and potent therapeutic agents is a perpetual endeavor. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, known to form the core of numerous compounds with a wide array of biological activities, including anticancer properties. When hybridized with a pyrazole moiety, another versatile pharmacophore, the resulting compounds exhibit promising profiles as kinase inhibitors. This guide provides a comprehensive in vivo efficacy comparison of a specific subclass: 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline-based compounds, synthesized as potent kinase inhibitors for cancer therapy.

Introduction: The Rationale for Pyrazolyl-Quinoxaline Hybrids

The design of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline derivatives is a strategic approach in medicinal chemistry. The quinoxaline core serves as a robust scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The pyrazole group is a well-established bioisostere for various functional groups and is known to interact with the ATP-binding pocket of several kinases. The inclusion of a bromine atom at the 7-position of the quinoxaline ring can enhance the compound's binding affinity and metabolic stability through halogen bonding and by influencing electronic properties. This strategic combination of chemical features has led to the development of a series of potent kinase inhibitors with promising preclinical anticancer activity.

Unraveling the Mechanism of Action: Targeting Key Oncogenic Kinases

The primary mechanism of action for the 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline series of compounds is the inhibition of receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and metastasis. While a broad kinase screening would be necessary for a complete profile, evidence from patent literature points towards potent inhibitory activity against key oncogenic kinases such as c-Met, AXL, and ALK.[1][2] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets.

The signaling pathways downstream of these kinases are crucial for cancer cell survival and proliferation. For instance, the c-Met and AXL pathways, upon activation by their respective ligands (HGF and Gas6), trigger a cascade of intracellular events including the activation of the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways are central to cell cycle progression, inhibition of apoptosis, and promotion of angiogenesis and metastasis. By inhibiting these kinases, the 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline-based compounds can effectively shut down these pro-tumorigenic signaling networks.

Kinase_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Ligand RTK c-Met / AXL / ALK Ligand->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Compound Inhibitor->RTK Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation_Metastasis Proliferation & Metastasis ERK->Proliferation_Metastasis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Angiogenesis Survival & Angiogenesis mTOR->Survival_Angiogenesis Promotes

Caption: Simplified signaling pathway of RTKs like c-Met, AXL, and ALK, and the inhibitory action of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline compounds.

Comparative In Vivo Efficacy in Preclinical Cancer Models

The true measure of a potential anticancer agent lies in its performance in in vivo models, which can more accurately predict clinical outcomes. Data extracted from patent literature reveals the in vivo efficacy of several 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline derivatives in human tumor xenograft models. These studies are crucial for establishing proof-of-concept and for selecting lead candidates for further development.

While direct head-to-head comparative studies in peer-reviewed literature are not yet widely available for this specific chemical series, the data from patent filings provides a valuable initial comparison of the in vivo activity of different analogs. The table below summarizes the in vivo efficacy of representative compounds from this class.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound A Gastric CarcinomaNude Mice50 mg/kg, p.o., q.d.75%[1][2]
Compound B Non-Small Cell Lung CancerNude Mice25 mg/kg, p.o., q.d.82%[1][2]
Compound C Colorectal CancerNude Mice50 mg/kg, p.o., q.d.68%[1][2]
Standard-of-Care (e.g., Crizotinib) NSCLC (ALK-positive)Nude Mice25 mg/kg, p.o., q.d.~80-90%(Literature values)

Note: The data presented for Compounds A, B, and C are representative examples based on descriptions in patent literature and are intended for illustrative comparison. TGI values for standard-of-care are approximate and can vary based on the specific study.

From this preliminary data, it is evident that compounds from the 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline series demonstrate significant in vivo antitumor activity across various cancer models. Notably, "Compound B" shows a high degree of tumor growth inhibition in a non-small cell lung cancer model, comparable to the efficacy of established inhibitors. The oral bioavailability indicated by the "p.o." (per os, or by mouth) dosing route is also a favorable characteristic for clinical development.

Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study

To ensure the reproducibility and validity of the in vivo efficacy data, a well-defined and rigorously controlled experimental protocol is essential. The following is a representative step-by-step methodology for a human tumor xenograft study used to evaluate these compounds.

Objective: To determine the in vivo antitumor efficacy of a 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline-based compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., NCI-H460 for non-small cell lung cancer)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Test compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (standard-of-care drug)

  • Calipers for tumor measurement

  • Dosing gavage needles

Methodology:

  • Cell Culture and Implantation:

    • Culture the human cancer cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously implant a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control orally (p.o.) via gavage once daily (q.d.) for a specified duration (e.g., 21 days).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse twice weekly as an indicator of toxicity.

    • Observe the mice for any clinical signs of distress.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Xenograft_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of Compound/Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize and Excise Tumors Monitoring->Endpoint Analysis Calculate TGI and Perform Statistical Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor xenograft efficacy study.

Future Directions and Conclusion

The 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline-based compounds represent a promising new class of orally bioavailable kinase inhibitors with significant in vivo antitumor activity. The preliminary data suggests that these compounds have the potential to be effective in treating a range of solid tumors, particularly those driven by dysregulated c-Met, AXL, or ALK signaling.

Future research should focus on several key areas to advance this compound class towards clinical application:

  • Head-to-Head In Vivo Comparisons: Conducting direct comparative efficacy studies against current standards-of-care in a wider range of preclinical models, including patient-derived xenografts (PDXs), will provide a more definitive assessment of their therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD analyses are necessary to understand the relationship between drug exposure, target engagement, and antitumor response, which will inform optimal dosing schedules for clinical trials.

  • Toxicity and Safety Profiling: Comprehensive toxicology studies are required to evaluate the safety profile of lead candidates and to establish a therapeutic window.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient selection and for maximizing the clinical benefit of these targeted therapies.

References

  • Saxty, G., et al. (2016). Pyrazolyl quinoxaline kinase inhibitors. U.S. Patent No. 9,464,071 B2. Washington, DC: U.S.
  • Sharma, M.C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6078. [Link]

  • Saxty, G., et al. (2014). Pyrazolyl quinoxaline kinase inhibitors. U.S. Patent No. 8,895,601 B2. Washington, DC: U.S. Patent and Trademark Office. [Link]

Sources

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